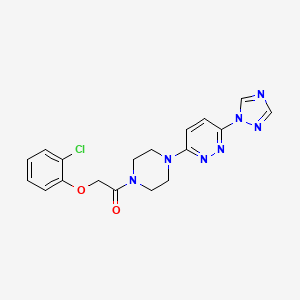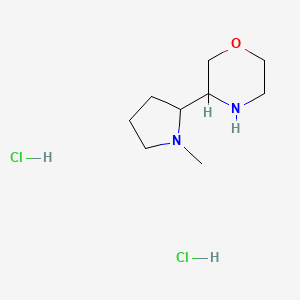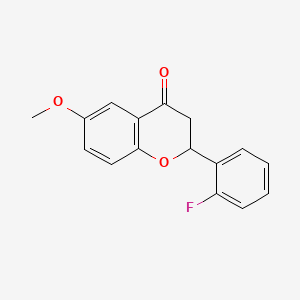
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a benzylidene group, and a p-tolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide typically involves the condensation of rhodanine with appropriate benzylidene derivatives and p-tolylamine under acidic or basic conditions. The reaction conditions may vary depending on the specific reagents and catalysts used, but common methods include heating the reactants in a solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of production method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms such as alcohols and amines.
Substitution Products: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to modulate microtubules and inhibit cancer cell growth.
Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Biology: Research has explored its role in biological systems, including its potential as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes due to its versatile chemical properties.
Mécanisme D'action
The mechanism by which (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may bind to microtubules, disrupting their function and leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
(Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one
(Z)-2-(2,4-Dihydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one
Uniqueness: What sets (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide apart from its similar compounds is its specific structural features, such as the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity.
Propriétés
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c1-14-7-9-16(10-8-14)21-18(23)11-12-22-19(24)17(26-20(22)25)13-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,23)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFGHMHKALWNGZ-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2922625.png)

![methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate](/img/structure/B2922629.png)
![1,3-Dimethyl-6-[5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2922631.png)



![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2922639.png)



![3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B2922645.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2922646.png)
![4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine](/img/structure/B2922647.png)
